molecular formula C13H12N4O4S B12811219 N-(4-benzylsulfanyl-5-nitro-6-oxo-1H-pyrimidin-2-yl)acetamide CAS No. 51471-46-6

N-(4-benzylsulfanyl-5-nitro-6-oxo-1H-pyrimidin-2-yl)acetamide

Katalognummer: B12811219
CAS-Nummer: 51471-46-6
Molekulargewicht: 320.33 g/mol
InChI-Schlüssel: AKUOIRZWRLSYEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 145923 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NSC 145923 involves multiple steps, including the use of specific reagents and reaction conditions. The detailed synthetic route typically includes:

    Initial Reactants: The process begins with the selection of appropriate starting materials.

    Reaction Conditions: Specific temperature, pressure, and catalysts are used to facilitate the reactions.

    Purification: The final product is purified using techniques such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of NSC 145923 is scaled up using large reactors and optimized conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Processing: Depending on the demand, either batch or continuous processing methods are employed.

    Quality Control: Rigorous quality control measures are in place to ensure the consistency and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

NSC 145923 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents under controlled conditions.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Various catalysts are used to enhance the reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Wissenschaftliche Forschungsanwendungen

NSC 145923 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: NSC 145923 is used in the production of various industrial products due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of NSC 145923 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Targets: It binds to specific proteins or enzymes, altering their activity.

    Pathway Modulation: It modulates various biochemical pathways, leading to changes in cellular functions.

Eigenschaften

CAS-Nummer

51471-46-6

Molekularformel

C13H12N4O4S

Molekulargewicht

320.33 g/mol

IUPAC-Name

N-(4-benzylsulfanyl-5-nitro-6-oxo-1H-pyrimidin-2-yl)acetamide

InChI

InChI=1S/C13H12N4O4S/c1-8(18)14-13-15-11(19)10(17(20)21)12(16-13)22-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,14,15,16,18,19)

InChI-Schlüssel

AKUOIRZWRLSYEA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=NC(=C(C(=O)N1)[N+](=O)[O-])SCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.